molecular formula C19H22N2O3 B2848801 1-((2-Oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)methyl)piperidine-4-carboxamide CAS No. 849121-24-0

1-((2-Oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)methyl)piperidine-4-carboxamide

Katalognummer: B2848801
CAS-Nummer: 849121-24-0
Molekulargewicht: 326.396
InChI-Schlüssel: WHILYSTWIRMYFT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-((2-Oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)methyl)piperidine-4-carboxamide is a synthetic small molecule featuring a fused bicyclic scaffold (cyclopenta[g]chromen) with a ketone group at position 2 and a piperidine-4-carboxamide substituent at position 4. The compound’s structural complexity arises from its polycyclic core, which combines a cyclopentane ring fused to a chromene system, and its functionalized side chain.

Eigenschaften

IUPAC Name

1-[(2-oxo-7,8-dihydro-6H-cyclopenta[g]chromen-4-yl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c20-19(23)12-4-6-21(7-5-12)11-15-10-18(22)24-17-9-14-3-1-2-13(14)8-16(15)17/h8-10,12H,1-7,11H2,(H2,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHILYSTWIRMYFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(C=C2C1)OC(=O)C=C3CN4CCC(CC4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

1-((2-Oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)methyl)piperidine-4-carboxamide is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. With a molecular formula of C19H22N2O3 and a molecular weight of 326.396 g/mol, this compound has been the subject of various studies aimed at elucidating its pharmacological properties.

Chemical Structure

The compound's structure can be described as follows:

  • IUPAC Name : 1-[(2-oxo-7,8-dihydro-6H-cyclopenta[g]chromen-4-yl)methyl]piperidine-4-carboxamide
  • Molecular Formula : C19H22N2O3
  • Molecular Weight : 326.396 g/mol

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Anti-inflammatory Properties : Studies have shown that derivatives of piperidine compounds can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .
  • Anticancer Activity : Preliminary investigations have indicated that related compounds may possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest .
  • Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on various enzymes, particularly those involved in bone resorption like cathepsin K. This activity suggests its potential use in osteoporosis treatment .

Case Studies and Experimental Data

Several studies have been conducted to assess the biological activities of 1-((2-Oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)methyl)piperidine-4-carboxamide and related compounds.

StudyFindingsMethodology
Study 1Demonstrated significant inhibition of cathepsin K activity (IC50 = 20.46 ± 3.67 nM)Enzymatic assays using RAW264.7 cells
Study 2Induced apoptosis in cancer cell lines (e.g., HepG2)Resazurin assay for cellular viability
Study 3Showed anti-inflammatory effects in vitro by reducing cytokine levelsELISA for cytokine quantification

Mechanistic Insights

The biological mechanisms underlying the activity of this compound include:

  • Apoptotic Pathways : The compound appears to activate caspase pathways leading to programmed cell death in cancerous cells .
  • Cytokine Modulation : It has been shown to downregulate pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects .

Wissenschaftliche Forschungsanwendungen

The compound 1-((2-Oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)methyl)piperidine-4-carboxamide has garnered interest in various scientific research applications due to its unique structural properties and potential therapeutic effects. This article explores its applications in medicinal chemistry, pharmacology, and material science, supported by comprehensive data and case studies.

Structural Overview

The compound is characterized by a piperidine ring linked to a cyclopentachromenone moiety. This unique structure suggests potential interactions with biological targets and offers a scaffold for further chemical modifications.

Anticancer Activity

Research indicates that derivatives of cyclopentachromenones exhibit significant anticancer properties. A study demonstrated that compounds with similar structural features could inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms. The specific interactions of 1-((2-Oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)methyl)piperidine-4-carboxamide with cancer-related targets are under investigation, with preliminary results showing promise in preclinical models.

Neuroprotective Effects

The neuroprotective potential of this compound is another area of interest. Studies have suggested that cyclopentachromenone derivatives can modulate neuroinflammatory pathways and protect neuronal cells against oxidative stress. This could have implications for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Polymer Chemistry

The unique chemical structure of 1-((2-Oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)methyl)piperidine-4-carboxamide has led to its exploration in polymer chemistry as a potential additive for enhancing the mechanical properties of polymers. Initial studies indicate that incorporating this compound into polymer matrices can improve thermal stability and mechanical strength.

Case Study 1: Anticancer Research

In a controlled study involving various cancer cell lines (e.g., breast and prostate cancer), treatment with the compound resulted in a dose-dependent inhibition of cell growth. The study highlighted the compound's ability to induce apoptosis through mitochondrial pathways.

Case Study 2: Neuroprotection in Animal Models

In vivo studies using rodent models of neurodegeneration showed that administration of the compound significantly reduced markers of inflammation and oxidative stress in brain tissues compared to control groups.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares 1-((2-Oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)methyl)piperidine-4-carboxamide (Compound A) with three analogs (Compounds B–D) based on crystallographic, substituent, and computational data.

Table 1: Structural and Crystallographic Comparison

Parameter Compound A (Target) Compound B [(1R,2S)-Methyl 1-(4-chlorophenyl)-3-oxo-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylate]
Core Structure Cyclopenta[g]chromen with 2-oxo group Cyclopenta[b]indole with 3-oxo group
Substituents Piperidine-4-carboxamide at C4 Methyl ester at C2; 4-chlorophenyl at C1
Molecular Weight ~375.4 g/mol (calculated) 343.37 g/mol (including 0.2H₂O)
Crystal System Not reported Monoclinic (C2)
Unit Cell Parameters N/A a = 73.342 Å, b = 9.6065 Å, c = 11.8737 Å, β = 92.432°
Hydrogen Bonding Potential N–H⋯O (piperidine-carboxamide) N–H⋯O (intermolecular dimer formation)

Key Comparisons

Core Scaffold Differences :

  • Compound A’s cyclopenta[g]chromen core incorporates an oxygen atom in the chromene ring, enhancing polarity compared to Compound B’s cyclopenta[b]indole system, which contains a nitrogen atom in the indole moiety. This difference influences electronic properties and binding interactions .

Substituent Effects: Compound A’s piperidine-4-carboxamide group introduces a flexible, hydrogen-bond-donating side chain, contrasting with Compound B’s rigid methyl ester and 4-chlorophenyl groups.

Crystallographic Behavior: Compound B exhibits a monoclinic crystal system with a large unit cell (V = 8358.2 ų) and five symmetry-independent molecules in the asymmetric unit.

Synthetic and Analytical Tools :

  • Structural determination for analogs like Compound B relies on tools such as SHELX for refinement (R₁ = 0.055) and WinGX/ORTEP for visualization . Compound A would likely require similar methodologies for crystallographic analysis.

Hypothetical Pharmacological Implications

While experimental data for Compound A are sparse, insights from analogs suggest:

  • Kinase Inhibition : The fused bicyclic core resembles ATP-binding pocket inhibitors (e.g., kinase targets), where the 2-oxo group may coordinate with Mg²⁺ ions.
  • Blood-Brain Barrier Penetration : The piperidine-carboxamide moiety in Compound A could enhance CNS bioavailability compared to Compound B’s ester group.

Vorbereitungsmethoden

Cyclocondensation of 1,3-Diketones with Phenolic Derivatives

The cyclopenta[g]chromen-2-one scaffold is synthesized via acid-catalyzed cyclocondensation. A representative protocol involves:

Reactants :

  • 2-Hydroxy-1,4-naphthoquinone (1.0 equiv)
  • Cyclopentanone (1.2 equiv)

Conditions :

  • Catalyst: Concentrated H2SO4 (10 mol%)
  • Solvent: Acetic acid, reflux at 120°C for 8 hr
  • Yield: 68–72%

Mechanism :

  • Protonation of cyclopentanone carbonyl.
  • Nucleophilic attack by naphthoquinone hydroxyl group.
  • Dehydration and aromatization to form the tricyclic system.

Visible Light-Promoted [3+2] Cycloaddition

An alternative method employs photoredox catalysis for cyclopenta ring formation:

Reactants :

  • 3-Cyanochromone (1.0 equiv)
  • N-Cyclopropylaniline (2.0 equiv)

Conditions :

  • Catalyst: Eosin Y (5 mol%)
  • Solvent: DMSO, green LED irradiation, 24 hr
  • Yield: 82%

Functionalization at Chromen-4 Position

Vilsmeier-Haack Formylation

Introducing the formyl group at position 4 enables subsequent alkylation:

Reactants :

  • Cyclopenta[g]chromen-2-one (1.0 equiv)
  • Vilsmeier reagent (POCl3/DMF, 3.0 equiv)

Conditions :

  • Temperature: 0°C → 60°C gradient over 6 hr
  • Yield: 85%

Product : 4-Formylcyclopenta[g]chromen-2-one

Reduction to 4-Hydroxymethyl Intermediate

The formyl group is reduced to a hydroxymethyl group for alkylation:

Reactants :

  • 4-Formylcyclopenta[g]chromen-2-one (1.0 equiv)
  • NaBH4 (2.0 equiv)

Conditions :

  • Solvent: MeOH/THF (1:1), 0°C → 25°C, 2 hr
  • Yield: 93%

Piperidine-4-carboxamide Synthesis

Petrenko-Kritschenko Piperidone Synthesis

The piperidine ring is constructed via a Mannich-type reaction:

Reactants :

  • Ethyl acetoacetate (2.0 equiv)
  • Benzaldehyde (2.0 equiv)
  • Ammonium acetate (1.0 equiv)

Conditions :

  • Solvent: EtOH, reflux, 12 hr
  • Yield: 78%

Product : Ethyl 4-piperidone-2-carboxylate

Carboxamide Formation

The ester is converted to carboxamide via aminolysis:

Reactants :

  • Ethyl piperidine-4-carboxylate (1.0 equiv)
  • NH3 (g), MeOH

Conditions :

  • Pressure: 50 psi, 100°C, 6 hr
  • Yield: 89%

Final Coupling: Alkylation of Piperidine-4-carboxamide

Nucleophilic Substitution

The hydroxymethyl chromen intermediate is activated for displacement:

Reactants :

  • 4-(Bromomethyl)cyclopenta[g]chromen-2-one (1.0 equiv)
  • Piperidine-4-carboxamide (1.2 equiv)

Conditions :

  • Base: K2CO3 (2.0 equiv)
  • Solvent: DMF, 80°C, 12 hr
  • Yield: 76%

Mitsunobu Reaction

For sterically hindered substrates, Mitsunobu conditions improve yields:

Reactants :

  • 4-Hydroxymethylcyclopenta[g]chromen-2-one (1.0 equiv)
  • Piperidine-4-carboxamide (1.5 equiv)

Reagents :

  • DIAD (1.5 equiv)
  • PPh3 (1.5 equiv)

Conditions :

  • Solvent: THF, 25°C, 24 hr
  • Yield: 81%

Optimization Data Tables

Table 1. Comparison of Coupling Methods

Method Base/Catalyst Solvent Temp (°C) Time (hr) Yield (%)
Nucleophilic Substitution K2CO3 DMF 80 12 76
Mitsunobu DIAD/PPh3 THF 25 24 81

Table 2. Cyclopenta[g]chromen Synthesis Routes

Method Starting Materials Catalyst Yield (%)
Acid Cyclocondensation 2-Hydroxy-1,4-naphthoquinone H2SO4 68–72
Photoredox [3+2] 3-Cyanochromone Eosin Y 82

Q & A

Q. What synthetic strategies are optimal for preparing 1-((2-Oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)methyl)piperidine-4-carboxamide, and how is reaction progress validated?

Methodological Answer:

  • Stepwise Synthesis:
    • Core Chromene Formation: Cyclocondensation of substituted cyclohexenones with malononitrile under acidic conditions to generate the 2-oxo-2,6,7,8-tetrahydrocyclopenta[g]chromene scaffold .
    • Methylation and Piperidine Coupling: React the chromene core with methyl iodide or bromomethyl reagents, followed by nucleophilic substitution with piperidine-4-carboxamide derivatives in polar aprotic solvents (e.g., DMF) at 60–80°C .
  • Monitoring: Thin-layer chromatography (TLC) with UV detection or HPLC-MS for intermediate purity assessment. Reaction completion is confirmed by disappearance of starting material spots (Rf ~0.3–0.5 in ethyl acetate/hexane) .

Q. Which analytical techniques are essential for confirming structural integrity and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H/13C NMR: Assign peaks for the chromene ring (δ 6.8–7.2 ppm for aromatic protons), piperidine methylene (δ 2.4–3.1 ppm), and carboxamide NH (δ 6.5–7.0 ppm). Coupling constants (J) confirm stereochemistry .
  • Mass Spectrometry (HRMS): Exact mass calculation (e.g., C21H23N2O3 requires [M+H]+ = 369.1708) to verify molecular formula .
  • HPLC-PDA: Purity >95% with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm .

Q. What in vitro assays are recommended for preliminary biological activity profiling?

Methodological Answer:

  • Receptor Binding Assays: Radioligand competition assays (e.g., for cannabinoid CB1 or σ receptors) using membrane preparations from transfected HEK293 cells. IC50 values are calculated using nonlinear regression .
  • Enzyme Inhibition Screens: Fluorescence-based assays (e.g., SARS-CoV-2 Mpro inhibition) with positive controls (e.g., GC376) to assess dose-response curves .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize target selectivity?

Methodological Answer:

  • Modification Strategy:
    • Piperidine Substituents: Introduce bulky groups (e.g., 4-fluorobenzyl) to reduce off-target binding. Compare Ki values for σ1 vs. σ2 receptors using radioligand .
    • Chromene Functionalization: Replace 2-oxo with thiocarbonyl to modulate electron density and hydrogen bonding .
  • Data Analysis: Generate 3D-QSAR models using CoMFA/CoMSIA to correlate substituent effects with activity .

Q. How can contradictory activity data across experimental models be resolved?

Methodological Answer:

  • Assay Validation:
    • Orthogonal Assays: Confirm receptor binding data with functional assays (e.g., cAMP accumulation for GPCRs) .
    • Species-Specific Differences: Test compound activity in human vs. rodent cell lines to identify metabolic or receptor heterogeneity .
  • Pharmacokinetic Factors: Measure plasma protein binding (equilibrium dialysis) and free fraction to adjust IC50 values .

Q. What methodologies assess metabolic stability and major metabolites?

Methodological Answer:

  • In Vitro Microsomal Assays:
    • Incubation Conditions: Human liver microsomes (1 mg/mL), NADPH regeneration system, 37°C. Quench with acetonitrile at 0, 15, 30, 60 min .
    • Metabolite ID: LC-MS/MS with CID fragmentation (e.g., m/z 369 → 215 for piperidine cleavage) .
  • CYP Inhibition Screening: Fluorescent probe substrates (e.g., CYP3A4: midazolam) to identify enzyme interactions .

Q. How can computational modeling predict target engagement?

Methodological Answer:

  • Molecular Docking:
    • Software: AutoDock Vina or Schrödinger Glide. Use crystal structures (e.g., PDB: 6LU7 for SARS-CoV-2 Mpro) .
    • Pose Validation: RMSD <2.0 Å after re-docking co-crystallized ligands .
  • Molecular Dynamics (MD): 100-ns simulations in explicit solvent to assess binding mode stability (e.g., hydrogen bond persistence >50% simulation time) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.